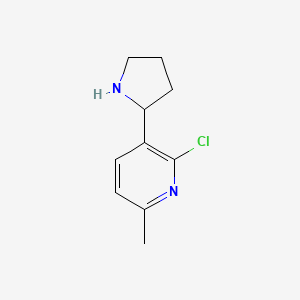![molecular formula C12H14ClN B13538629 5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclopentane ring is fused to an indole moiety through a spiro carbon The presence of a chlorine atom at the 5’ position of the indole ring adds to its chemical diversity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole precursor, which can be derived from commercially available starting materials such as 5-chloroindole.
Spirocyclization: The key step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction where the indole precursor is reacted with a suitable cyclopentane derivative under acidic or basic conditions.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
科学的研究の応用
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biological Studies: Researchers investigate its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity. The chlorine atom may also play a role in enhancing the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
Spiroindole Derivatives: Compounds such as spiro[indole-3,3’-pyrrolidine] and spiro[indole-3,3’-oxindole] share structural similarities with 5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole].
Chloroindole Derivatives: Other chloroindole derivatives, such as 5-chloroindole-3-carboxaldehyde, also exhibit similar chemical properties.
Uniqueness
5’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure and the presence of a chlorine atom at the 5’ position. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H14ClN |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
5-chlorospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14ClN/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 |
InChIキー |
WREHHKXVAFXDPH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
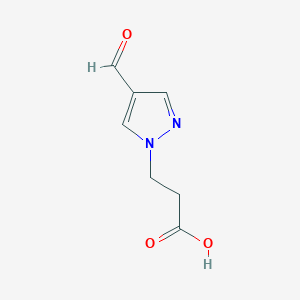
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
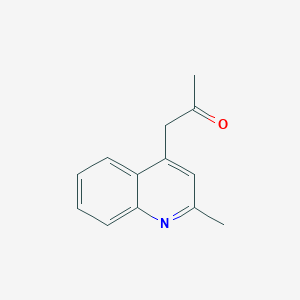


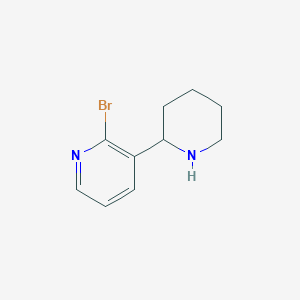
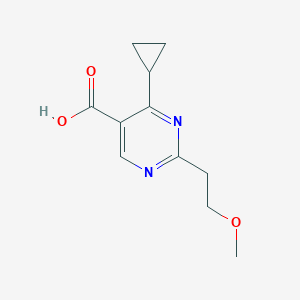
![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)
